Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 270.08 g/mol. This compound is classified as an indole derivative, which is a significant class of heterocyclic compounds known for their diverse biological activities. The compound is also identified by its CAS number 1638768-53-2 and has a purity of 97% as per commercial listings .
The synthesis of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate typically involves multi-step organic reactions, including bromination and esterification. Specific methods may vary, but common approaches include:
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. For example, using polar solvents may enhance solubility and reaction rates during bromination.
The structure of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate can be represented using various structural formulas, including its SMILES notation: COC(=O)C1=CC2=C(CC(=O)N2)C(Br)=C1
. This notation indicates the presence of a bromine atom at position 4 of the indole ring and a carboxylate group at position 6.
The compound's structural features include:
Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate can undergo various chemical reactions typical for indole derivatives:
The choice of reagents and conditions will significantly influence the selectivity and yield of these reactions. For instance, using strong bases or acids may facilitate certain transformations while inhibiting others.
The mechanism of action for methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate largely depends on its biological interactions. As an indole derivative, it may exhibit mechanisms such as:
Studies have shown that indole derivatives possess antiviral, anticancer, and anti-inflammatory properties . The specific mechanism often involves binding to target sites on proteins or enzymes, altering their activity.
Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate typically appears as a solid under standard conditions. Its melting point and boiling point are not widely documented but are essential for practical applications.
The compound is expected to be stable under normal conditions but may decompose when exposed to strong acids or bases. Its solubility in organic solvents like methanol or ethanol facilitates its use in various chemical reactions.
Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate finds applications in various scientific fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0